4-Methyl-2-(4-phenylbutanamido)pentanoic acid
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Overview
Description
4-Methyl-2-(4-phenylbutanamido)pentanoic acid is an organic compound with the molecular formula C16H23NO3 It is characterized by the presence of a phenylbutanamido group attached to a methylpentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-phenylbutanamido)pentanoic acid typically involves the reaction of 4-phenylbutanoic acid with 4-methyl-2-pentanone in the presence of an amine catalyst. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of specific solvents .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-phenylbutanamido)pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields amines.
Substitution: Results in substituted aromatic compounds
Scientific Research Applications
4-Methyl-2-(4-phenylbutanamido)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-phenylbutanamido)pentanoic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpentanoic acid: Shares a similar backbone but lacks the phenylbutanamido group.
2-Methylpentanoic acid: Similar structure but with a different substitution pattern
Uniqueness
4-Methyl-2-(4-phenylbutanamido)pentanoic acid is unique due to the presence of both a phenyl group and an amido group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications .
Properties
Molecular Formula |
C16H23NO3 |
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Molecular Weight |
277.36 g/mol |
IUPAC Name |
4-methyl-2-(4-phenylbutanoylamino)pentanoic acid |
InChI |
InChI=1S/C16H23NO3/c1-12(2)11-14(16(19)20)17-15(18)10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
ZXHZVSUXSLRNAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
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